molecular formula C10H12FNO B185218 N-(4-fluorophenyl)isobutyramide CAS No. 348594-39-8

N-(4-fluorophenyl)isobutyramide

Cat. No. B185218
CAS RN: 348594-39-8
M. Wt: 181.21 g/mol
InChI Key: XYITWGGFWSDVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)isobutyramide, also known as FAB-144, is a synthetic cannabinoid that has gained popularity in the field of scientific research. It belongs to the group of new psychoactive substances (NPS) and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. The purpose of

Mechanism of Action

N-(4-fluorophenyl)isobutyramide acts as a potent agonist at the CB1 and CB2 receptors, which are located throughout the body. It binds to these receptors and activates them, leading to a cascade of signaling pathways that ultimately result in various physiological effects. N-(4-fluorophenyl)isobutyramide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
N-(4-fluorophenyl)isobutyramide has a range of biochemical and physiological effects on the body. It has been shown to induce hypothermia, reduce pain sensitivity, and increase locomotor activity in animal models. N-(4-fluorophenyl)isobutyramide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)isobutyramide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the endocannabinoid system and investigation of its effects on various physiological processes. However, one limitation of using N-(4-fluorophenyl)isobutyramide is its potential for abuse and dependence, which can make it difficult to control in a laboratory setting.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)isobutyramide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its potential for abuse and dependence, and the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)isobutyramide and its mechanism of action at the molecular level.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)isobutyramide involves the reaction of 4-fluorobenzoyl chloride with isobutyramide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography using a silica gel column.

Scientific Research Applications

N-(4-fluorophenyl)isobutyramide has been used in scientific research to investigate its potential as a therapeutic agent. It has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain, appetite, and mood. N-(4-fluorophenyl)isobutyramide has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYITWGGFWSDVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336309
Record name N-(4-fluorophenyl)isobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348594-39-8
Record name N-(4-fluorophenyl)isobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.